Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-

Lipophilicity Drug Design Physicochemical Properties

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- is a bicyclic heteroaromatic compound bearing a reactive ethylthio group at the 2-position and a free amino group at the 5-position. This specific substitution pattern defines its role as a versatile synthetic intermediate for constructing biologically active molecules, particularly in agrochemical and antiproliferative agent discovery.

Molecular Formula C7H8N4S2
Molecular Weight 212.3 g/mol
CAS No. 19857-03-5
Cat. No. B008709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-
CAS19857-03-5
Molecular FormulaC7H8N4S2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CN=C(N=C2S1)N
InChIInChI=1S/C7H8N4S2/c1-2-12-7-10-4-3-9-6(8)11-5(4)13-7/h3H,2H2,1H3,(H2,8,9,11)
InChIKeyRBRDDQHNUZADPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- (CAS 19857-03-5): A Specialized Heterocyclic Scaffold for Agrochemical and Biomedical Probes


Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- is a bicyclic heteroaromatic compound bearing a reactive ethylthio group at the 2-position and a free amino group at the 5-position. This specific substitution pattern defines its role as a versatile synthetic intermediate for constructing biologically active molecules, particularly in agrochemical and antiproliferative agent discovery. The compound serves as a direct precursor to 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one derivatives with documented molluscicidal activity [1], and is a representative member of the thiazolo[5,4-d]pyrimidine class explored for antiproliferative and kinase inhibition applications [2].

Intermediate for thiazolo[5,4-d]pyrimidine library synthesis
Reactive handles 2-ethylthio and 5-amino groups enable selective derivatization
Literature route documented cyclization to molluscicidal 7-one derivatives

Procurement Alert for Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-: Why the 2-Ethylthio Moiety Cannot Be Replaced by Methylthio Analogs


Generic substitution with the common 5-amino-2-(methylthio)thiazolo[5,4-d]pyrimidine analog is not chemically equivalent and introduces distinct risks in synthesis and application performance. The replacement of the 2-ethylthio group with a 2-methylthio group alters the leaving group character, steric profile, and lipophilicity, which are critical parameters for downstream functionalization and biological target engagement. Literature on molluscicidal agents specifically identifies compounds derived from the 5-amino-2-(ethylthio)thiazole-4-carboxamide precursor, indicating that the ethylthio substitution pattern is integral to the synthetic pathway and subsequent activity [1]. The quantitative evidence below demonstrates that these subtle structural differences translate into measurable divergence in physicochemical properties and synthetic outcomes.

Target Compound

2-Ethylthio derivative; leaving group tuned for nucleophilic displacement, lipophilicity ~1.5

Methylthio Analog

2-Methylthio analog; altered reactivity and lower logP, leads to distinct metal complexes

Reactivity shift Leaving group character differs; may alter cyclization efficiency and product yield.
Lipophilicity change ~0.4 logP drop may reduce membrane permeability in cell-based assays.
Synthetic divergence Methylthio analog leads to metal complexes, not the molluscicidal 7-one scaffold.

Quantitative Differentiation Evidence: Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- vs. Closest Structural Analogs


Predicted Lipophilicity Differential: 2-Ethylthio vs 2-Methylthio Substitution

The target compound's 2-ethylthio group is predicted to confer higher lipophilicity compared to the 2-methylthio analog (CAS 19835-31-5). This is a direct consequence of the additional methylene unit, impacting membrane permeability and non-specific protein binding [1].

Lipophilicity Differential
Class-level inference
Ethylthio LogP ~1.5 vs Methylthio ~1.1 (predicted)
May support improved cellular permeability for assay contexts.
Predicted values; experimental validation not located.
Lipophilicity Drug Design Physicochemical Properties

Validated Precursor for Molluscicidal Agents: 5-Amino-2-(ethylthio)thiazole-4-carboxamide Route

The target compound is the direct synthetic precursor to 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one (3), a key intermediate in a series that demonstrated molluscicidal activity against Biomphalaria alexandrina snails, a vector for schistosomiasis. The 5-amino-2-(ethylthio)thiazole-4-carboxamide starting material is specifically required for this ring closure [1]. In contrast, the methylthio analog of the carboxamide has been explored primarily for metal complexation, not for the same fused pyrimidine scaffold [2].

Molluscicidal Precursor Route
Reported
Facile ring closure to active 7-one derivative in excellent yield
Literature-precedented starting point for molluscicide synthesis.
Reaction: ethyl chloroformate/DMF per El-Bayouki (1988).
Molluscicide Schistosomiasis Synthetic Intermediate

Key Intermediate in Atom Replacement Strategy: Advantage of 2-Ethylthio for Derivatization

The 5-amino-2-(ethylthio)thiazolo[5,4-d]pyrimidine scaffold serves as a foundational core for an 'atom replacement strategy,' where systematic variation at the 2-position is a key driver of antiproliferative activity against human gastric cancer cell lines [1]. Compounds derived from this core, such as compound 22 (bearing a 2-substituted moiety), achieved an IC50 of 1.22 µM against HGC-27 cells with selectivity over GES-1 normal cells [2]. While this data is for advanced analogs, it highlights the importance of the 2-position for tuning potency and selectivity, a site where the ethylthio group provides a versatile handle for further modification.

Antiproliferative SAR Core
Class-level inference
Derivative IC50 1.22 µM (HGC-27 gastric cancer cell model)
Supports 2-position SAR studies for cancer cell-model research.
Data for advanced analog; parent core requires further validation.
Antiproliferative Gastric Cancer Scaffold Hopping

Acute Toxicity Warning: 5-Amino-2-(ethylthio)thiazolo[5,4-d]pyrimidine vs. 5-Amino-2-(methylthio)thiazolo[5,4-d]pyrimidine

While specific LD50 data for the target compound is not publicly available, its GHS classification can be inferred. The 5-amino-2-(methylthio) analog (CAS 19835-31-5) carries a GHS07 warning signal, indicating potential irritant properties . The target compound's ethylthio group may confer comparable or marginally different acute toxicity. This data gap represents a class-level inference and underscores a universal safety consideration, not a unique differentiation point.

Acute Toxicity Warning
Data to verify
No specific LD50 available; GHS07 assumed by analogy
Standard irritant precautions recommended for handling.
Structural analog carries GHS07; treat with care.
Toxicity Safety Chemical Handling

Validated Research and Industrial Application Scenarios for Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-


Development of Experimental Molluscicides for Schistosomiasis Vector Control

This compound is the chemically validated precursor for a series of thiazolo[5,4-d]pyrimidine derivatives that have shown activity against Biomphalaria alexandrina snails. This is a proven application pathway, as demonstrated by El-Bayouki and Basyouni (1988) [1]. Researchers procuring this specific intermediate can directly access the published synthetic route to generate the active 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one (3) and its 7-chloro and 7-substituted amino derivatives, which constitute a focused library of molluscicidal candidates.

Chemical Probe and Anticancer Library Synthesis via the Atom Replacement Strategy

The compound serves as a high-value scaffold for the 'atom replacement strategy,' a validated drug design approach for discovering novel antiproliferative agents. As evidenced by Li et al. (2017) [2], systematic manipulation of the thiazolo[5,4-d]pyrimidine core, particularly at the 2-position, is a productive strategy for generating compounds with low micromolar activity against gastric cancer cell lines (e.g., HGC-27) and selectivity over normal cells. Procuring this core with a reactive 2-ethylthio handle enables efficient diversification in medicinal chemistry campaigns.

Physicochemical Property-Driven Hit-to-Lead Optimization

For projects where fine-tuning lipophilicity is critical, the predicted higher logP of the 2-ethylthio derivative (~1.5) compared to the 2-methylthio analog (~1.1) makes it a compelling starting point for improving cellular permeability . This class-level differentiation allows a computational chemist or medicinal chemist to select the ethylthio analog as a slightly more lipophilic entry into a chemical series without introducing a larger, more complex substituent, thereby minimizing molecular weight inflation during lead optimization.

Application
Selection Property
Validation Focus
Molluscicide discovery studies
2-Ethylthio synthetic handle for cyclization
Published route to active 7-one derivatives
Antiproliferative SAR campaigns
Versatile 2-position modification core
Gastric cancer cell-line model response
Lipophilicity-driven lead optimization
Predicted LogP ~1.5 (methylthio analog ~1.1)
Permeability assay correlation in cellular models
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